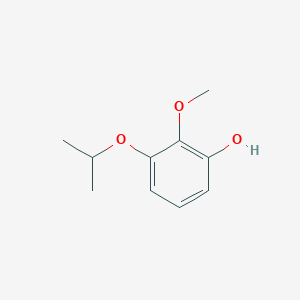

3-Isopropoxy-2-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isopropoxy-2-methoxyphenol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Isopropoxy-2-methoxyphenol exhibits significant potential in the pharmaceutical industry due to its biological activities.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, possess strong antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing supplements aimed at preventing oxidative damage linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its mechanism involves the modulation of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. This makes it a potential candidate for use in formulations aimed at treating infections or as a preservative in pharmaceutical products.

Agricultural Applications

The agricultural sector also benefits from the applications of this compound.

Pesticide Development

Research into phenolic compounds has revealed their effectiveness as natural pesticides. This compound can act against certain pests while being less harmful to beneficial insects. This property is particularly valuable in organic farming practices where chemical pesticides are restricted .

Plant Growth Regulation

Phenolic compounds are known to influence plant growth and development. This compound may act as a growth regulator, promoting root development and enhancing stress resistance in plants .

Industrial Applications

In addition to its biological and agricultural uses, this compound finds applications in various industrial processes.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other valuable chemicals, including flavoring agents and fragrances. Its structure allows for further derivatization, making it a versatile building block in organic chemistry .

Cosmetic Formulations

Due to its antioxidant and antimicrobial properties, this compound is increasingly used in cosmetic formulations. It helps protect skin from oxidative damage while also serving as a preservative .

Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical | Antioxidant supplements, anti-inflammatory drugs | Reduces oxidative stress, inflammation |

| Agricultural | Natural pesticides, plant growth regulators | Eco-friendly pest control, enhanced growth |

| Industrial | Chemical synthesis intermediates, cosmetic formulations | Versatile building block, skin protection |

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of phenolic antioxidants in preventing cellular damage induced by oxidative stress. The research concluded that derivatives like this compound could be developed into potent antioxidant agents for therapeutic use .

- Antimicrobial Activity : Research conducted on various phenolic compounds showed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. This study suggests its potential use as a natural preservative in food and pharmaceutical products .

- Pesticidal Properties : A field study demonstrated that formulations containing phenolic compounds significantly reduced pest populations while promoting plant health. This finding supports the use of this compound in sustainable agriculture practices.

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

The thermal decomposition of methoxyphenols generally involves two key steps: loss of substituent radicals and decarbonylation . For 3-Isopropoxy-2-methoxyphenol, the isopropoxy group (–OCH(CH₂)₂) may undergo analogous fragmentation. Initial decomposition could involve cleavage of the isopropoxy group, generating a phenolic radical intermediate. Subsequent decarbonylation or rearrangement may lead to smaller hydrocarbons like acetylene (HC≡CH) or vinylacetylene (HC≡C–CH=CH₂), as observed in methoxyphenol decomposition .

Proposed Mechanism :

-

Loss of isopropoxy radical :

This compound→Phenolic radical+C₃H₇O− -

Decarbonylation :

Phenolic radical→Cyclopentadienone+CO -

Fragmentation :

Cyclopentadienone→HC≡CH or HC≡C–CH=CH₂+CO

Reactivity with Hydroxyl Radicals (OH- )

Hydroxyl radicals selectively abstract hydrogens adjacent to oxygen-containing functional groups due to increased electron density. In this compound, the α-hydrogens (on carbons attached to ether or hydroxyl oxygen) are most reactive. For example:

-

Isopropoxy group : Hydrogens on the central carbon (–O–CH(CH₂)₂) may undergo abstraction, forming alkyl radicals.

-

Methoxy group : Hydrogens on the adjacent carbon (–OCH₃) could also participate.

Kinetic Data (Analogous Systems) :

| Pathway | Activation Barrier (kcal/mol) | Dominance |

|---|---|---|

| α-H abstraction | ~1.26 (M06-2X method) | High |

| β-H abstraction | ~4.91 (M06-2X method) | Low |

These barriers suggest that α-hydrogen abstraction is kinetically favored .

Oxidation and Antioxidant Activity

Methoxyphenols exhibit antioxidant properties through radical scavenging. In this compound, the phenolic –OH group may donate a hydrogen atom to neutralize free radicals (e.g., DPPH- ):

Ar–OH+DPPH−→Ar–O−+DPPH–H

The isopropoxy group’s electron-donating effect may enhance the stability of the resulting phenoxyl radical. Related studies on 2-methoxyphenols show a linear relationship between ionization potential and antioxidant capacity .

Coupling Reactions

The compound’s directing groups (methoxy and isopropoxy) may enable directed metalation or Suzuki coupling . For example:

-

Lithiation : Deprotonation at a meta position relative to the isopropoxy group, followed by reaction with an electrophile.

-

Cross-coupling : Palladium-catalyzed coupling with organoboron reagents at activated positions .

Radical Scavenging and Anti-Peroxyl Activity

In biological systems, methoxyphenols inhibit lipid peroxidation by reacting with peroxy radicals (ROO- ):

Ar–OH+ROO−→Ar–O−+ROOH

The stoichiometric factor (n) for methoxyphenols is typically <2, indicating limited chain-breaking capacity .

Eigenschaften

Molekularformel |

C10H14O3 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-methoxy-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C10H14O3/c1-7(2)13-9-6-4-5-8(11)10(9)12-3/h4-7,11H,1-3H3 |

InChI-Schlüssel |

OUYMXJZBKHNCFH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=CC(=C1OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.